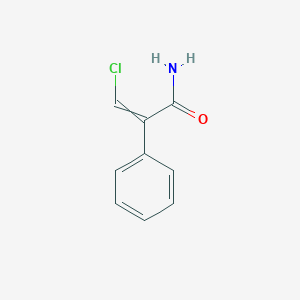

3-chloro-2-phenylprop-2-enamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

3-chloro-2-phenylprop-2-enamide |

InChI |

InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12) |

InChI Key |

LGLMCVXVVHYYHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCl)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 3-chloro-2-phenylprop-2-enamide

An In-depth Technical Guide to the Synthesis and Characterization of 3-chloro-2-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthesis pathway based on the hydrochlorination of an alkyne precursor. Furthermore, it presents a detailed profile of the expected analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), derived from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for potential applications in drug discovery and development.

Synthesis of this compound

A feasible and efficient method for the synthesis of this compound is the hydrochlorination of phenylpropiolamide. This reaction involves the addition of a molecule of hydrogen chloride (HCl) across the carbon-carbon triple bond of the starting material. The reaction is anticipated to proceed with high regioselectivity, yielding the desired vinyl chloride.

1.1. Proposed Reaction Scheme

The proposed synthesis of this compound from phenylpropiolamide is depicted in the following reaction scheme:

Caption: Proposed synthesis of this compound.

1.2. Experimental Protocol

This protocol is adapted from general procedures for the hydrochlorination of alkynes.[1]

Materials:

-

Phenylpropiolamide

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylpropiolamide in glacial acetic acid.

-

Addition of HCl: Slowly add a stoichiometric excess of concentrated hydrochloric acid to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization

The following tables summarize the predicted physical and spectroscopic properties of this compound.

2.1. Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid |

2.2. Spectroscopic Data

The predicted spectroscopic data is based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 5H | Aromatic protons |

| ~ 6.8 (Z-isomer) or ~ 7.1 (E-isomer) | Singlet | 1H | Vinylic proton (=CH) |

| ~ 5.5 - 6.5 (broad) | Singlet | 2H | Amide protons (-NH₂) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165-170 | Carbonyl carbon (C=O) |

| ~ 135-140 | Quaternary aromatic carbon |

| ~ 128-130 | Aromatic CH carbons |

| ~ 125-130 | Vinylic carbon (-C(Ph)=) |

| ~ 115-120 | Vinylic carbon (-CH(Cl)=) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amide) |

| 3100 - 3000 | C-H stretching (aromatic) |

| ~ 1660 | C=O stretching (amide I) |

| ~ 1600 | N-H bending (amide II) |

| ~ 1580, 1490, 1450 | C=C stretching (aromatic) |

| ~ 1620 | C=C stretching (alkene) |

| ~ 800 - 600 | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| 181/183 | Molecular ion peak [M]⁺ (with ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 146 | [M - Cl]⁺ |

| 118 | [M - CONH₂ - Cl]⁺ or [C₉H₇]⁺ |

| 102 | [C₈H₆]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the .

Caption: Workflow from synthesis to characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the . The proposed synthesis via hydrochlorination of phenylpropiolamide offers a straightforward approach to obtaining this compound. The tabulated spectroscopic data, based on sound chemical principles and analogous structures, will be invaluable for the identification and characterization of the final product. This document aims to facilitate further research into this and related molecules, which may hold potential for various applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 3-chloro-2-phenylprop-2-enamide: Chemical Properties and Structure

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 3-chloro-2-phenylprop-2-enamide. It is important to note that experimentally derived data for this specific compound is limited in publicly accessible literature. Therefore, some properties and protocols are inferred from computational predictions and data on structurally related compounds.

Executive Summary

This compound is a halogenated derivative of the cinnamamide scaffold, a class of compounds recognized for a variety of biological activities. This guide provides a summary of its chemical structure, predicted physicochemical properties, and likely spectral characteristics. Due to the absence of specific experimental data, this document also discusses general methodologies for the synthesis and characterization of similar α,β-unsaturated amides. The potential biological relevance is contextualized by examining the activities of related cinnamamide and acrylamide derivatives.

Chemical Structure and Isomerism

The structure of this compound is characterized by a phenyl group and a chlorine atom attached to the β- and α-carbons of an acrylamide core, respectively. The presence of the double bond gives rise to geometric isomerism. The (E)-isomer, where the phenyl group and the amide group are on opposite sides of the double bond, is the more stable and commonly cited form.[1]

Key Structural Features:

-

Core Scaffold: Acrylamide

-

Substituents: A phenyl group at the C2 position and a chlorine atom at the C3 position.

-

Stereochemistry: The molecule can exist as (E) and (Z) isomers. The (E)-isomer is depicted in chemical databases.[1]

Molecular Representation:

-

Molecular Formula: C₉H₈ClNO[1]

-

SMILES: C1=CC=C(C=C1)/C(=C\Cl)/C(=O)N[1]

-

InChI: InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6+[1]

Physicochemical Properties

| Property | Value | Source | Notes |

| Molecular Weight | 181.62 g/mol | PubChem | For 2-chloro-3-phenylprop-2-enamide[2] |

| Monoisotopic Mass | 181.02943 Da | PubChem | Predicted for (E)-3-chloro-2-phenylprop-2-enamide[1] |

| XLogP (predicted) | 1.6 | PubChem | For (E)-3-chloro-2-phenylprop-2-enamide[1] |

| Hydrogen Bond Donor Count | 1 | PubChem | For 2-chloro-3-phenylprop-2-enamide[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem | For 2-chloro-3-phenylprop-2-enamide[2] |

| Rotatable Bond Count | 2 | PubChem | For 2-chloro-3-phenylprop-2-enamide[2] |

Table 1: Summary of Predicted and Related Physicochemical Properties.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the searched literature, a general synthetic approach can be proposed based on standard organic chemistry reactions for the formation of α,β-unsaturated amides.

Proposed Synthetic Pathway

A plausible route to this compound would involve the amidation of the corresponding acyl chloride. The precursor, 3-chloro-2-phenylprop-2-enoic acid, can be synthesized from phenylacetic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Amidation of an Acyl Chloride

The following is a generalized protocol based on the synthesis of similar amide compounds.[3][4] Note: This protocol has not been optimized for the specific target compound and should be adapted and performed with appropriate safety precautions.

-

Preparation of the Acyl Chloride: To a solution of 3-chloro-2-phenylprop-2-enoic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride.

-

Amidation: The crude acyl chloride is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or dioxane). The solution is cooled in an ice bath, and an aqueous solution of ammonia or ammonia gas is slowly introduced with vigorous stirring. The reaction is allowed to proceed to completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets in the aromatic region (7-8 ppm) for the phenyl protons, a singlet for the vinyl proton, and two broad singlets for the amide protons. The chemical shift of the vinyl proton would be indicative of the (E) or (Z) configuration.

-

¹³C NMR: Signals for the carbonyl carbon (around 160-170 ppm), the carbons of the double bond, and the aromatic carbons would be expected.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (around 3100-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C=C stretching (around 1600-1640 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Potential Biological Activity and Signaling Pathways (Inferred)

There is no direct research on the biological activity or mechanism of action of this compound. However, the broader class of cinnamamides and acrylamides are known to possess a range of biological activities.

-

Antiproliferative and Antitubulin Activity: Some cinnamoyl-containing compounds have been investigated as anticancer agents. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were found to act as antitubulin agents, inhibiting cell proliferation.[3][4]

-

Anticonvulsant Properties: Cinnamamide derivatives have been identified as potential drug candidates for the treatment of epilepsy.[5]

-

General Reactivity of Acrylamides: The acrylamide moiety is an electrophilic group that can react with nucleophiles, such as the sulfhydryl groups of glutathione in cells. This reactivity can lead to the activation of oxidative stress response pathways, like the Nrf2-Keap1 pathway.

Below is a generalized diagram illustrating a potential mechanism of action for a reactive acrylamide, leading to the activation of the Nrf2 antioxidant response.

Caption: Generalized Nrf2-Keap1 signaling pathway activated by electrophilic compounds.

Conclusion

This compound is a molecule of interest due to its relationship with biologically active cinnamamides. While specific experimental data remains scarce, this guide provides a foundational understanding of its structure, predicted properties, and potential synthetic routes based on available chemical knowledge. Further experimental investigation is required to fully elucidate its chemical and biological profile. Researchers in drug discovery may find the structural motif a starting point for developing novel therapeutic agents, leveraging the known activities of related compounds.

References

- 1. (E)-3-chloro-3-phenylprop-2-enal | C9H7ClO | CID 11286673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3460-04-6 CAS MSDS (3-CHLORO-N-PHENYLPROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 82820-74-4|3-Chloro-2,2-dimethyl-N-phenylpropanamide|BLD Pharm [bldpharm.com]

A Comprehensive Review of 3-Chloro-2-phenylprop-2-enamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 3-chloro-2-phenylprop-2-enamide and its structurally related analogs. The document covers the synthesis, chemical properties, and, most notably, the biological activities of this class of compounds, with a particular focus on their potential as anticancer agents. Quantitative data from various studies are summarized, detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Cinnamic acid and its derivatives, including the amide form, cinnamamides, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of an α,β-unsaturated carbonyl system makes them potential Michael acceptors, a feature often associated with biological reactivity. The introduction of a chlorine atom at the 3-position of the propenamide backbone, combined with a phenyl group at the 2-position, as seen in this compound, creates a unique chemical entity with potential for specific biological interactions. This review focuses on the synthesis and biological evaluation of this core structure and its analogs, summarizing the current state of knowledge and highlighting potential avenues for future research.

Synthesis of this compound Analogs

The synthesis of analogs of this compound often involves multi-step reaction sequences. While a specific synthesis for the parent compound is not extensively detailed in the reviewed literature, methods for structurally similar compounds provide a likely synthetic route.

One common approach involves the Knoevenagel condensation of an appropriate aldehyde with a thiazolidinone derivative. For instance, the synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones involves the condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with a suitable 4-thiazolidinone in the presence of sodium acetate and acetic acid.[1][2]

Another relevant synthetic strategy is the acylation of an amine with a substituted benzoyl chloride. The synthesis of 3-Chloro-N-phenylbenzamide, an isomer of the title compound, has been achieved via this method.[3] This suggests that 3-chloro-2-phenylprop-2-enoyl chloride could be reacted with various amines to generate a library of this compound analogs.

Biological Activity and Quantitative Data

Analogs of this compound have demonstrated a range of biological activities, with a significant focus on their antiproliferative effects against cancer cell lines. The quantitative data from these studies, primarily presented as IC50 (half-maximal inhibitory concentration), GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values, are summarized in the tables below.

Anticancer Activity

The anticancer potential of cinnamamide derivatives and related compounds has been a primary area of investigation. The introduction of a chloro-substituent and the variation of the aromatic rings have been shown to significantly influence the cytotoxic and antiproliferative properties of these molecules.

Table 1: Antiproliferative Activity of 3-Chloro-N-phenylbenzamide

| Compound Name | Cell Line | IC50 (µM) | Reference |

| 3-Chloro-N-phenylbenzamide | SiHa (Cervical Cancer) | 22.4 | [4] |

Table 2: Anticancer Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs [1][5]

| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

| 2h | Leukemia (MOLT-4) | 1.57 | 13.3 | - |

| Colon Cancer (SW-620) | 1.57 | 13.3 | - | |

| CNS Cancer (SF-539) | 1.57 | 13.3 | - | |

| Melanoma (SK-MEL-5) | 1.57 | 13.3 | - | |

| 2f | Various | 2.80 | 32.3 | 80.8 |

| 2j | Various | - | - | - |

Note: The original data for compounds 2f and 2j were presented as mean values across the NCI-60 cell line panel.

Experimental Protocols

To aid in the replication and further investigation of the biological activities of these compounds, detailed protocols for the key assays cited in the literature are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Materials:

-

96-well microplates

-

Human cancer cell lines (e.g., SiHa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the overnight medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8][9]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for many anticancer drugs.[10][11]

Materials:

-

Tubulin (lyophilized, >99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[10]

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (optional, for fluorescence-based assays)

-

Test compound

-

Positive controls (e.g., paclitaxel for polymerization promotion, colchicine or nocodazole for inhibition)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm or fluorescence at appropriate wavelengths.

Procedure:

-

Reagent Preparation: On ice, reconstitute lyophilized tubulin in polymerization buffer to the desired final concentration (e.g., 3 mg/mL).[12] Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[12]

-

Compound Addition: Add the test compound, dissolved in an appropriate solvent (e.g., DMSO), and controls to the wells of a pre-warmed 37°C 96-well plate. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting polymerization.

-

Initiation of Polymerization: Initiate the polymerization by adding the cold tubulin solution to the wells containing the compounds.

-

Monitoring Polymerization: Immediately place the plate in the microplate reader pre-heated to 37°C. Monitor the change in absorbance at 340 nm (or fluorescence) over time (e.g., every 30 seconds for 60-90 minutes).[13]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The effect of the test compound is compared to the vehicle control and the positive controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase, while promotion of polymerization will show the opposite effect.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with various cellular targets and signaling pathways. Two prominent mechanisms that have been suggested for related compounds are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Several cinnamamide and chalcone-related compounds have been shown to exert their anticancer effects by interfering with microtubule dynamics.[14] They can bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Caption: Inhibition of tubulin polymerization by cinnamamide analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[4][15] In many cancers, the NF-κB pathway is constitutively active, which promotes cell proliferation and prevents apoptosis. Some small molecules can inhibit this pathway, making them attractive as potential anticancer agents. The isomer 3-chloro-N-phenylbenzamide has been suggested to act as an inhibitor of IKKβ, a key kinase in the canonical NF-κB pathway.[4]

Caption: Inhibition of the canonical NF-κB signaling pathway.

Conclusion and Future Perspectives

The analogs of this compound represent a promising class of compounds with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The available literature indicates that modifications to the core structure, including substitutions on the phenyl rings and alterations of the amide moiety, can lead to potent antiproliferative activity. The mechanisms of action appear to be diverse, including the well-established targeting of tubulin polymerization and the modulation of key signaling pathways like NF-κB.

Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the structure-activity relationships (SAR) is warranted. The synthesis and biological evaluation of a broader library of this compound analogs will provide a more comprehensive understanding of the structural features required for optimal activity and selectivity. Secondly, further elucidation of the molecular mechanisms of action is crucial. While inhibition of tubulin polymerization and NF-κB signaling have been implicated, a more detailed investigation into the specific molecular targets and downstream cellular effects is necessary. Finally, in vivo studies are required to assess the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds in preclinical models of disease. The information compiled in this technical guide serves as a solid foundation for these future endeavors, with the ultimate goal of translating these promising chemical entities into clinically effective therapeutics.

References

- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. In vitro tubulin polymerization assay [bio-protocol.org]

- 12. cytoskeleton.com [cytoskeleton.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-chloro-2-phenylprop-2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic data for the compound 3-chloro-2-phenylprop-2-enamide (C₉H₈ClNO). Due to the absence of experimentally derived spectroscopic data in publicly accessible literature, this document presents predicted mass spectrometry data. Furthermore, it outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to solid organic compounds. A general workflow for the spectroscopic characterization of a newly synthesized compound is also provided in a visual format. This guide serves as a foundational resource for researchers interested in the analysis and characterization of this and similar molecules.

Introduction

This compound is a chemical compound with the molecular formula C₉H₈ClNO. Its structure suggests potential reactivity and biological activity, making it of interest to researchers in organic synthesis and drug discovery. Spectroscopic analysis is a cornerstone of chemical characterization, providing essential information about molecular structure, purity, and composition. This guide focuses on the key spectroscopic techniques of NMR, IR, and MS as they apply to this compound.

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield any published experimental NMR or IR spectra for this compound. The following sections detail the available predicted data and the expected spectral characteristics based on the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for (E)-3-chloro-2-phenylprop-2-enamide is presented in Table 1. This data can be instrumental in confirming the molecular weight of the synthesized compound.

Table 1: Predicted Mass Spectrometry Data for (E)-3-chloro-2-phenylprop-2-enamide

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 182.03671 |

| [M+Na]⁺ | 204.01865 |

| [M-H]⁻ | 180.02215 |

| [M+NH₄]⁺ | 199.06325 |

| [M+K]⁺ | 219.99259 |

| [M]⁺ | 181.02888 |

Data Source: PubChem CID 121552814

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental data is unavailable, the expected ¹H and ¹³C NMR spectral features for this compound can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the phenyl group protons. A signal for the vinylic proton (=CH) would likely appear downfield. The two protons of the amide group (-NH₂) would be expected to show a broad signal, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the amide group (typically in the range of 160-180 ppm), the carbons of the phenyl group (around 120-140 ppm), and the two carbons of the double bond. The carbon attached to the chlorine atom would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3100-3500 cm⁻¹ (for the amide group).

-

C=O stretching: Around 1650-1690 cm⁻¹ (for the amide carbonyl group).

-

C=C stretching: Around 1600-1650 cm⁻¹ (for the alkene and aromatic ring).

-

C-Cl stretching: Typically in the fingerprint region below 800 cm⁻¹.

-

Aromatic C-H stretching: Just above 3000 cm⁻¹.

Experimental Protocols

The following sections provide generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate or sonicate to dissolve the sample completely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

-

Data Acquisition:

-

Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.

-

The sample is nebulized and ionized to form gaseous ions.

-

-

Data Acquisition:

-

The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the predicted values to confirm the compound's identity.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound. While experimental data remains elusive, the provided predicted mass spectrometry data and the expected features in NMR and IR spectra offer a valuable starting point for researchers. The generalized experimental protocols and the workflow diagram furnish a practical framework for the spectroscopic analysis of this and other novel organic compounds. Further research is warranted to obtain and publish the experimental spectroscopic data for this compound to facilitate its future study and potential applications.

The Potent Biological Activities of Cinnamoyl Anthranilates: A Technical Guide for Researchers

Cinnamoyl anthranilates, a class of compounds characterized by a cinnamoyl group linked to an anthranilate moiety, have emerged as a significant area of interest in medicinal chemistry and drug development. These compounds and their derivatives exhibit a wide spectrum of biological activities, including promising anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the core biological activities of cinnamoyl anthranilates, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers and scientists in this field.

Anticancer Activity

Numerous studies have highlighted the potential of cinnamoyl anthranilate derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, leading to programmed cell death in malignant cells.

Quantitative Cytotoxicity Data

The cytotoxic effects of various cinnamoyl anthranilate derivatives have been quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of the cell population's growth or viability.

| Compound/Derivative | Cancer Cell Line | Assay | Quantitative Data | Reference |

| Compound 3e ((E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide) | U87MG (Glioblastoma) | Flow Cytometry | ~86% cytotoxicity at 25 µg/mL | [1] |

| SHSY-5Y (Neuroblastoma) | Flow Cytometry | ~84% cytotoxicity at 25 µg/mL | [1] | |

| Compound 2c ((E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene) | U87MG (Glioblastoma) | Flow Cytometry | ~81% cytotoxicity at 25 µg/mL | [1] |

| SHSY-5Y (Neuroblastoma) | Flow Cytometry | ~82% cytotoxicity at 25 µg/mL | [1] | |

| Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) | Human Malignant Glioma Cells | Proliferation Assay | Inhibition of DNA synthesis and proliferation | [2] |

| Cinnamoyl-metronidazole ester | - | - | - | [3] |

| Cinnamoyl-memantine amide | - | - | - | [3] |

| Xanthyl-cinnamate hybrid (4c) | WiDr (Colon Cancer) | MTT Assay | IC50: 39.57 µM | [4] |

Note: The above table summarizes a selection of reported cytotoxic activities. Researchers are encouraged to consult the primary literature for detailed experimental conditions and a comprehensive list of tested compounds.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cinnamoyl anthranilate derivatives

-

Cancer cell lines (e.g., U87MG, SHSY-5Y)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the cinnamoyl anthranilate derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

Materials:

-

Cinnamoyl anthranilate-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Treat cells with the desired concentrations of cinnamoyl anthranilate derivatives for a specified time. Harvest both adherent and floating cells.[6]

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 670 x g for 5 minutes at room temperature).[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

Experimental Workflow

The general workflow for evaluating the anticancer potential of novel cinnamoyl anthranilate derivatives is depicted below.

References

- 1. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-[3,4-dimethoxycinnamoyl]-anthranilic acid (tranilast) inhibits transforming growth factor-beta relesase and reduces migration and invasiveness of human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT (Assay protocol [protocols.io]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Substituted Phenylprop-2-enamides in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylprop-2-enamides, a class of compounds derived from natural phenolic acids like ferulic and caffeic acid, are emerging as a versatile scaffold in medicinal chemistry. Their diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research, focusing on quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.

Core Biological Activities and Quantitative Data

The therapeutic potential of substituted phenylprop-2-enamides is underscored by their activity against a range of biological targets. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy.

Anticancer Activity

Substituted phenylprop-2-enamides have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the disruption of cellular processes crucial for cancer cell proliferation and survival, such as tubulin polymerization.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 12a | 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide | K562 (Leukemia) | 8.1 | [1] |

| 12k | 2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}benzamide | K562 (Leukemia) | 1.5 | [1] |

| 17t | 2-{[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}-5-iodobenzamide | K562 (Leukemia) | 0.57 | [1] |

| Compound 5 | Benzodioxole-based thiosemicarbazone derivative | A549 (Lung) | 10.67 ± 1.53 | [2] |

| Compound 5 | Benzodioxole-based thiosemicarbazone derivative | C6 (Glioma) | 4.33 ± 1.04 | [2] |

| Compound 10 | Benzodioxole-based thiosemicarbazone derivative | C6 (Glioma) | 12.33 ± 4.93 | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, and inhibit pro-inflammatory enzymes.

| Compound | Model | Target/Assay | Inhibition/Effect | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | Human CD4+ T cells | NF-κB activation | Dose-dependent inhibition | [3] |

| Alminoprofen | In vitro cell culture | Phospholipase A2 (PLA2) & Cyclooxygenase-2 (COX-2) | Inhibitory activity | |

| Ferulic Acid Amide Derivatives | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) production | Decreased LPS-induced NO production | |

| Ellagic Acid | Carrageenan-induced rat paw edema | Paw edema | ED50 = 8.41 mg/kg | [4] |

Key Signaling Pathways and Mechanisms of Action

A significant body of research has focused on elucidating the molecular mechanisms by which substituted phenylprop-2-enamides exert their therapeutic effects. The inhibition of the NF-κB signaling pathway by Caffeic Acid Phenethyl Ester (CAPE) is a well-documented example.

Caption: Inhibition of the NF-κB signaling pathway by CAPE.

Experimental Workflows

The discovery and development of novel substituted phenylprop-2-enamides follow a structured workflow, from initial screening to lead optimization.

Caption: A generalized workflow for the discovery of bioactive phenylprop-2-enamides.

Structure-Activity Relationship (SAR)

The biological activity of substituted phenylprop-2-enamides is highly dependent on the nature and position of substituents on the phenyl ring.

Caption: A simplified logical diagram illustrating structure-activity relationships.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of substituted phenylprop-2-enamides.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted phenylprop-2-enamides) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][5]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[6]

-

Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent. A known antioxidant, such as ascorbic acid, should be used as a positive control.

-

Reaction Mixture: In a 96-well plate, add an equal volume of the test sample and the DPPH working solution. Include a blank containing only the solvent and DPPH.[2]

-

Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[2][7]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[2]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each sample concentration and determine the IC50 value.

Antioxidant Capacity Assessment: ABTS Radical Cation Decolorization Assay

Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that is measured spectrophotometrically.[8]

Protocol:

-

ABTS•+ Solution Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10]

-

Working Solution: Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

-

Reaction: Add a small volume of the test compound at various concentrations to the ABTS•+ working solution.

-

Absorbance Measurement: Record the decrease in absorbance at 734 nm after a set incubation period (e.g., 6 minutes).[10]

-

Data Analysis: The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[11]

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[4][12]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the effective dose.

Conclusion

Substituted phenylprop-2-enamides represent a promising class of compounds with a broad spectrum of biological activities relevant to the treatment of major diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships, optimization of lead compounds, and investigation into novel mechanisms of action will be crucial in translating the therapeutic potential of this versatile scaffold into clinical applications.

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 8. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. 3.4. ABTS Radical Cation Scavenging Assay [bio-protocol.org]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. inotiv.com [inotiv.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-2-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties (Predicted)

The properties of 3-chloro-2-phenylprop-2-enamide can be inferred from its functional groups: an amide, a chloro-substituted alkene, and a phenyl ring. Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding. The presence of the phenyl group and chlorine atom will contribute to a higher molecular weight and potentially influence crystal packing and solubility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Physical State | Solid at room temperature. |

| Melting Point | Expected to be relatively high for a molecule of its size, likely above 100 °C, due to the presence of the amide group which can form strong hydrogen bonds.[1][2] The exact melting point is highly dependent on the crystalline structure. |

| Boiling Point | Significantly high, likely above 300 °C. Amides have much higher boiling points than alcohols of similar molar mass.[1][2] Decomposition may occur at the boiling point. |

| Solubility in Water | Expected to have low solubility in water. While the amide group can form hydrogen bonds with water, the presence of the nonpolar phenyl group and the overall size of the molecule will likely limit its aqueous solubility.[2][3] |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). Solubility in nonpolar solvents like hexane is expected to be low.[4][5] |

| Acidity/Basicity | The amide functional group is generally neutral in aqueous solutions.[2] The lone pair of electrons on the nitrogen atom is delocalized by resonance with the carbonyl group, making it a very weak base. |

Experimental Protocols for Property Determination

Given the lack of readily available data, the following experimental protocols are provided to enable researchers to determine the core physicochemical properties of this compound.

2.1. Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid.[6][7]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, grind the crystalline solid using a mortar and pestle.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[8][9]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting point range.

-

Allow the apparatus to cool.

-

For an accurate measurement, prepare a new sample and set the heating rate to 1-2 °C/min, starting from a temperature about 20 °C below the approximate melting point.[9]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]

-

-

2.2. Determination of Boiling Point (if applicable)

While this compound is expected to be a solid at room temperature, a boiling point determination would be relevant for characterizing it at elevated temperatures, though decomposition is a possibility. The Thiele tube method is a common technique.[10][11]

-

Apparatus:

-

Thiele tube

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Mineral oil or other high-boiling liquid

-

Clamp and stand

-

Heat source (Bunsen burner or heating mantle)

-

-

Procedure:

-

Add a small amount of the liquid sample (if melted) to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in the Thiele tube containing mineral oil, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.[11]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Stop heating when a rapid and continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube as the apparatus cools.[10]

-

2.3. Determination of Solubility

A qualitative and quantitative assessment of solubility is fundamental for applications in drug development and formulation.

-

Qualitative Solubility Testing: [12][13]

-

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, acetone, hexane, 5% HCl, 5% NaOH)

-

-

Procedure:

-

Place approximately 20-30 mg of this compound into a series of labeled test tubes.

-

To each tube, add 1 mL of a different solvent in small portions.

-

After each addition, vigorously shake or vortex the tube for at least 30 seconds.

-

Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.[4]

-

For aqueous solutions, the pH can be tested with litmus or pH paper to indicate any acidic or basic properties.[13]

-

-

-

Quantitative Solubility Determination (Shake-Flask Method): [5][14]

-

Apparatus:

-

Screw-capped vials or flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14]

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method. This concentration represents the solubility of the compound in that solvent at that temperature.

-

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemhaven.org [chemhaven.org]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. mt.com [mt.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Chloro-2-phenylprop-2-enamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-chloro-2-phenylprop-2-enamide derivatives, a class of compounds with potential therapeutic applications. The synthetic methodology is based on the conversion of a substituted 3-chloro-2-phenylpropenoic acid to its corresponding acid chloride, followed by amidation. This application note also includes a summary of the biological activities of structurally related compounds, highlighting their potential as anticancer and antimicrobial agents. Quantitative data on their biological efficacy are presented in tabular format for clarity. Furthermore, a proposed mechanism of action for their anticancer activity, involving the inhibition of tubulin polymerization, is illustrated through a signaling pathway diagram. An experimental workflow diagram is also provided to guide the synthetic process.

Introduction

Cinnamamide derivatives are a well-regarded class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 3-position of the propenamide scaffold can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity. This protocol outlines a reliable method for the synthesis of novel this compound derivatives, opening avenues for the exploration of their therapeutic potential.

Experimental Protocols

Synthesis of 3-Chloro-2-phenylprop-2-enoyl chloride

This procedure details the conversion of 3-chloro-2-phenylprop-2-enoic acid to its highly reactive acid chloride derivative.

Materials:

-

3-chloro-2-phenylprop-2-enoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2-phenylprop-2-enoic acid (1.0 eq) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 3-chloro-2-phenylprop-2-enoyl chloride is typically used in the next step without further purification.

General Procedure for the Synthesis of this compound Derivatives

This protocol describes the amidation of the synthesized acid chloride with a primary or secondary amine.

Materials:

-

3-chloro-2-phenylprop-2-enoyl chloride

-

Substituted primary or secondary amine (1.0 - 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve the crude 3-chloro-2-phenylprop-2-enoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following tables summarize the biological activities of cinnamamide derivatives structurally related to the target compounds. These data provide a benchmark for the potential efficacy of newly synthesized this compound derivatives.

Table 1: Anticancer Activity of Cinnamamide Derivatives

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| 1 | (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide | HCT-116 | 32.0 | [1] |

| 2 | [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] | Caco-2 | 0.89 | [1] |

| 3 | [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] | HCT-116 | 2.85 | [1] |

| 4 | Cinnamic acyl sulfonamide derivative 5a | MCF-7 | 0.17 µg/mL | [2] |

| 5 | Cinnamic acyl sulfonamide derivative 10c | B16-F10 | 0.8 µg/mL | [3][4] |

Table 2: Antimicrobial Activity of Cinnamamide Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 6 | N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivative | Staphylococcus aureus | 1-4 | [5] |

| 7 | N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivative | Enterococcus species | 1-4 | [5] |

| 8 | N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivative | S. aureus | - | [6] |

| 9 | N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivative | E. coli | - | [6] |

Note: The specific structures for some compounds in the tables are complex and described in detail in the cited references. MIC values for compounds 8 and 9 were reported in terms of zone of inhibition and compared to a standard drug.

Mandatory Visualization

Experimental Workflow

Caption: A schematic overview of the synthetic protocol for this compound derivatives.

Proposed Signaling Pathway: Antitubulin Mechanism

Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization. Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and molecular modeling of cinnamic acyl sulfonamide derivatives as novel antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-chloro-2-phenylprop-2-enamide in Sulfa-Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-phenylprop-2-enamide is a versatile bifunctional reagent characterized by an electron-deficient carbon-carbon double bond. The presence of both a chlorine atom at the α-position and a phenyl group at the β-position significantly activates the alkene towards nucleophilic attack. This heightened electrophilicity makes it an excellent substrate for various conjugate addition reactions, particularly the sulfa-Michael addition.

Unfunctionalized acrylamides are typically weak electrophiles and relatively unreactive towards thiols. However, the addition of an electron-withdrawing group, such as chlorine, at the α-position enhances their reactivity, making them valuable tools in synthetic and medicinal chemistry[1]. This increased reactivity allows for the formation of stable carbon-sulfur bonds under mild conditions, a key transformation in the synthesis of biologically active molecules and covalent inhibitors.

These application notes provide detailed protocols for the sulfa-Michael addition of thiols to this compound, outlining reaction conditions, expected outcomes, and potential applications in drug development.

Reaction Principle and Applications

The core reaction is the conjugate addition of a thiol to the activated double bond of this compound. This reaction, a type of hetero-Michael addition, proceeds readily due to the polarization of the C=C bond by the adjacent amide and the α-chloro and β-phenyl substituents. The sulfur nucleophile attacks the electrophilic β-carbon, leading to the formation of a new C-S bond and a substituted propanamide derivative.

Key Applications:

-

Covalent Inhibitors: The resulting thioether-linked amides can serve as scaffolds for targeted covalent inhibitors, where the amide moiety can interact with a protein binding site and the thioether linkage provides a stable covalent bond.

-

Drug Discovery: This reaction provides a straightforward method for introducing sulfur-containing functional groups into phenylpropanamide backbones, enabling the exploration of new chemical space for drug candidates.

-

Intermediate Synthesis: The products of this reaction can be used as intermediates for the synthesis of more complex molecules, including peptidomimetics and other pharmacologically relevant compounds.

Data Presentation: Sulfa-Michael Addition of Thiols to this compound

The following table summarizes typical reaction conditions and outcomes for the sulfa-Michael addition to activated α,β-unsaturated amides, which are expected to be analogous for this compound.

| Entry | Thiol Nucleophile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylthiol | Et₃N | CH₂Cl₂ | 25 | 2 | >95 |

| 2 | Thiophenol | DBU | THF | 25 | 1 | >95 |

| 3 | Cysteine Methyl Ester | DIPEA | DMF | 25 | 4 | 85-95 |

| 4 | Ethanethiol | Et₃N | CH₂Cl₂ | 0 - 25 | 3 | 90-98 |

| 5 | Glutathione (GSH) | Phosphate Buffer (pH 7.4) | H₂O/DMSO | 37 | 0.5 | >90 |

Note: Data is representative of reactions with activated acrylamides and serves as a guideline. Actual yields may vary depending on the specific thiol and precise reaction conditions.

Mandatory Visualizations

Caption: Sulfa-Michael Addition Reaction Pathway.

Caption: General Experimental Workflow for Sulfa-Michael Addition.

Experimental Protocols

Protocol 1: Base-Catalyzed Sulfa-Michael Addition

This protocol describes a general procedure for the addition of a thiol to this compound using a non-nucleophilic organic base.

Materials:

-

This compound

-

Thiol (e.g., Benzylthiol)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

-

Thin Layer Chromatography (TLC) plate and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the amide in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Addition of Thiol: Add the thiol (1.1 eq) to the stirred solution at room temperature (25 °C).

-

Initiation of Reaction: Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure Michael adduct.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sulfa-Michael Addition in an Aqueous Buffer System

This protocol is relevant for applications in biological systems or for assessing the reactivity with biological nucleophiles like glutathione.

Materials:

-

This compound

-

Glutathione (GSH) or other water-soluble thiol

-

Phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the thiol (e.g., GSH) in phosphate buffer (e.g., 10 mM).

-

-

Reaction:

-

In a microcentrifuge tube or HPLC vial, add the phosphate buffer.

-

Add the thiol stock solution to achieve the desired final concentration (e.g., 1 mM).

-

Initiate the reaction by adding the this compound stock solution to a final concentration of, for example, 100 µM. Ensure the final concentration of DMSO is low (<1%) to avoid affecting the reaction kinetics.

-

-

Analysis:

-

Incubate the reaction mixture at 37 °C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and analyze by reverse-phase HPLC to monitor the disappearance of the starting material and the formation of the product adduct. A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a typical system.

-

-

Data Interpretation: The rate of adduct formation can be determined by plotting the concentration of the product over time. This provides valuable data on the reactivity of the compound under physiologically relevant conditions.